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Compound of Interest

2-(3-Chloro-2-
Compound Name:
methoxyphenyl)acetaldehyde

Cat. No.: B12071067

Get Quote

\ J

CAS Number: 1554346-38-1 Formula: CoHoClO2 Molecular Weight: 184.62 g/mol

Executive Summary

2-(3-Chloro-2-methoxyphenyl)acetaldehyde is a critical C2-homologated building block.
Unlike its precursor (the benzaldehyde), this phenylacetaldehyde derivative provides the
necessary methylene spacer (-CHz-) to extend pharmacophores into specific binding pockets
without introducing rotational rigidity.

This guide compares the target compound against its positional isomers and functional
precursors, establishing its utility in reductive amination and heterocycle formation (e.g., Pictet-
Spengler reactions).

Characterization Profile

The following data establishes the identity and purity standards for the compound. Due to the
high reactivity of phenylacetaldehydes toward oxidation, fresh preparation or storage as a
bisulfite adduct is recommended.
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Physicochemical Properties (Experimental & Predicted)

Property Value / Description

Note

Appearance Colorless to pale yellow oil

Oxidizes to solid acid upon air

exposure.

Typically distilled under high

- ) ~265°C (Predicted at 760
Boiling Point vacuum (~90-95°C @ 1
mmHgQ)
mmHg).
_ Higher density due to chloro
Density 1.28 + 0.1 g/cm3 )
substituent.
Moderate lipophilicity; CNS
LogP 2.15
penetrant scaffold.
N DCM, EtOAc, DMSO, Decomposes in protic solvents
Solubility

Methanol

with acid/base.

Spectroscopic Identification Standards

Note: Shifts are representative of the 3-chloro-2-methoxy substitution pattern in CDCls.
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Nucleus

Shift (60 ppm)

Multiplicity

Assignment

Mechanistic
Insight

1H NMR

9.72

Triplet (J=2.1 Hz)

-CHO

Characteristic
aldehyde proton;
diagnostic for

oxidation state.

1H NMR

3.88

Singlet

-OCHs

Methoxy group;
deshielded by
ortho-
chloro/aromatic

ring.

1H NMR

3.75

Doublet (J=2.1
Hz)

Ar-CH2-CHO

Benzylic
methylene;
coupling to
aldehyde
confirms

connectivity.

1H NMR

7.10-7.35

Multiplet

Aromatic
protons; pattern
distinct from 4-
substituted

isomers.

MS (ESI)

184.6

[M+H]* /
[M+Na]*

Molecular lon

Chlorine isotope
pattern (3:1 ratio
of 3°Cl:37Cl) must

be visible.

Comparative Analysis: Performance & Stability

This section evaluates the product against common alternatives to justify its selection in

synthetic routes.

Comparison 1: Stability vs. Precursors
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Target: 2-(3-Cl-2- . .
Alternative A: 3-Cl-2-  Alternative B:

Feature OMe- o
OMe-benzaldehyde Bisulfite Adduct
phenyl)acetaldehyde
High: Rapidly Moderate: Forms Low: Latent form;
Reactivity engages in reductive benzylic amines requires release
aminations. (rigid). before use.

Critical: Auto-oxidizes S o )
o ) o ) Low: Stable solid/oil Negligible: Solid salt,
Oxidation Risk to acid within hours if . o
) for months. indefinitely stable.
exposed to air.

] ) o ) Best for storage;
) Essential for flexible Limited to direct aryl ) ]
Synthetic Use ] requires basic workup
ethyl-linked scaffolds. attachments. )
to activate.

Key Insight: Researchers should purchase or store the compound as the bisulfite adduct or
acetal if immediate use is not planned. The free aldehyde is superior only for in situ generation
and immediate consumption.

Comparison 2: Electronic Effects in Reductive
Amination

The 3-Chloro-2-methoxy substitution pattern exerts a unique electronic influence compared to
the unsubstituted analog.

o 2-Methoxy Group (Electron Donating): Increases electron density on the ring, slightly
deactivating the aldehyde electrophile via induction through the methylene spacer, but
significantly improving metabolic stability of the final amine by blocking the reactive ortho-
position.

e 3-Chloro Group (Electron Withdrawing): Counteracts the methoxy group, restoring
electrophilicity and providing a lipophilic "handle" for binding pockets.

Experimental Protocols
Protocol A: Synthesis via Homologation (Wittig Route)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12071067?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Use this protocol if the compound is unavailable commercially.

Reagents:

3-Chloro-2-methoxybenzaldehyde (1.0 eq)

(Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

Potassium tert-butoxide (KOtBu) (1.3 eq)[1]

THF (anhydrous), HCI (aq).

Workflow:

Ylide Formation: Suspend phosphonium salt in THF at 0°C. Add KOtBu. Stir 30 min (Solution
turns deep red/orange).

o Addition: Add 3-Chloro-2-methoxybenzaldehyde dropwise. Stir at 0°C -> RT for 2 hours.

» Hydrolysis: Quench with saturated NH4Cl. Extract with ether. Concentrate to get the crude
enol ether.

e Acid Hydrolysis: Dissolve enol ether in THF/2N HCI (4:1). Reflux for 1 hour.

 Purification: Neutralize with NaHCOs. Extract with DCM. Purify via silica gel chromatography
(10% EtOAc/Hexanes). Isolate immediately.

Protocol B: Quality Control (TLC)

» Stationary Phase: Silica Gel 60 F254.
» Mobile Phase: Hexanes:Ethyl Acetate (8:2).
e Visualization: UV (254 nm) and DNP Stain (2,4-Dinitrophenylhydrazine).

o Result: Aldehyde appears as a yellow/orange spot upon heating with DNP stain.

Visualized Pathways
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The following diagrams illustrate the synthesis and application logic for this scaffold.

Figure 1: Synthesis & Activation Pathway

This workflow compares the storage form (Bisulfite) with the active synthesis route.
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Click to download full resolution via product page

Caption: Synthesis from benzaldehyde precursor and reversible protection as a bisulfite adduct

for stability.

Figure 2: Application Logic (Reductive Amination)

Why choose this aldehyde? It enables the formation of flexible ethyl-linked amines.
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Caption: Standard workflow for generating ethyl-linked pharmacophores using mild reducing
agents (STAB).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12071067/docs#technical-comparison-guide-2-3-
chloro-2-methoxyphenyl-acetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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